

# physicochemical properties of 8-Chloro-4-hydroxyquinoline

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## Compound of Interest

Compound Name: 8-Chloro-4-hydroxyquinoline

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An In-depth Technical Guide to the Physicochemical Properties of **8-Chloro-4-hydroxyquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Chloro-4-hydroxyquinoline** is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry and materials science. While its parent compound, 8-hydroxyquinoline, is renowned for its potent metal-chelating, antiseptic, and neuroprotective properties, the introduction of substituents at various positions on the quinoline ring system dramatically alters its physicochemical and biological profile.<sup>[1][2][3][4]</sup> The placement of a chlorine atom at the 8-position and a hydroxyl group at the 4-position creates a molecule with unique electronic and steric characteristics.

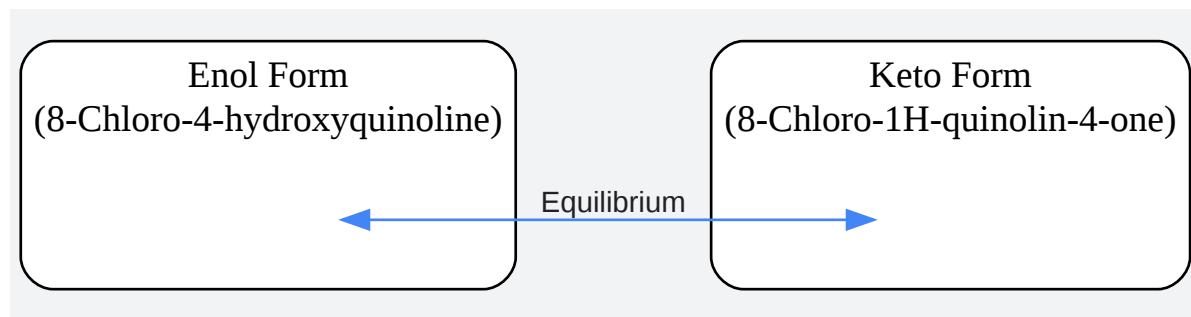
This guide serves as a comprehensive technical resource for professionals in drug discovery and chemical research, providing a detailed examination of the core physicochemical properties of **8-Chloro-4-hydroxyquinoline**. Understanding these fundamental characteristics—from molecular structure and solubility to spectroscopic behavior and stability—is paramount for predicting its behavior in biological systems, designing robust experimental protocols, and unlocking its potential as a building block for novel therapeutic agents.<sup>[1]</sup>

## Molecular Structure and Tautomerism

The defining structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (**8-chloro-4-hydroxyquinoline**) and the more stable keto form (8-chloro-1H-quinolin-4-one). This equilibrium is fundamental to its chemical reactivity and biological interactions. The quinolin-4-one tautomer is generally predominant in solution and the solid state.

The molecular identity of **8-Chloro-4-hydroxyquinoline** is defined by the following:

- Molecular Formula: C<sub>9</sub>H<sub>6</sub>ClNO[5][6][7]
- Molecular Weight: 179.60 g/mol [6][7]
- CAS Number: 57797-97-4[6][8]



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**Figure 1:** Tautomeric equilibrium of **8-Chloro-4-hydroxyquinoline**.

## Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in research and development. The following table summarizes the key physicochemical data for **8-Chloro-4-hydroxyquinoline**.

| Property          | Value  | Source                                  |
|-------------------|--|---|
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> CINO   | PubChem[5], Sigma-Aldrich[6]            |
| Molecular Weight  | 179.60 g/mol   | Sigma-Aldrich[6], Amerigo Scientific[7] |
| Physical Form     | Solid  | Sigma-Aldrich[6]                        |
| Melting Point     | Not specified; (Related isomer<br>5-chloro-8-hydroxyquinoline:<br>122-124 °C)            | ChemicalBook[9]                         |
| Predicted XlogP   | 2.2  | PubChemLite[5]                          |
| Water Solubility  | Low; (Parent compound 8-hydroxyquinoline is insoluble)                                   | Loba Chemie[10],<br>Guidechem[11]       |
| pKa               | Not specified; (Related isomer<br>5-chloro-8-hydroxyquinoline<br>has a pKa of 3.77±0.10) | ChemicalBook[9]                         |

## Solubility and Lipophilicity

The solubility of **8-Chloro-4-hydroxyquinoline** is a critical parameter influencing its bioavailability and formulation development. As is typical for quinoline-based structures, it exhibits limited solubility in aqueous media but is soluble in various organic solvents.[11][12]

- Aqueous Solubility: The aromatic nature of the bicyclic ring system and the presence of a chlorine atom contribute to its hydrophobic character, resulting in poor water solubility.
- Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[12]
- pH-Dependent Solubility: The molecule's solubility is significantly influenced by pH. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. In alkaline conditions, the hydroxyl group can be deprotonated to form an anionic phenoxide, which also enhances aqueous solubility.

Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.2 indicates a moderate level of lipophilicity.<sup>[5]</sup> This value is within the range often considered favorable for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution in biological systems.

## Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quantification of **8-Chloro-4-hydroxyquinoline**.

### UV-Visible Spectroscopy

The extended  $\pi$ -conjugated system of the quinoline ring gives rise to characteristic absorption bands in the UV-visible region.

- Expected Absorption: In solvents like methanol or chloroform, 8-hydroxyquinoline derivatives typically exhibit strong absorption maxima ( $\lambda_{\text{max}}$ ) between 240-250 nm and a weaker band around 300-320 nm.<sup>[13]</sup> The presence of the chlorine atom and the position of the hydroxyl group will modulate the exact wavelengths and intensities of these peaks.
- Metal Chelation Effect: Upon chelation with metal ions, a bathochromic (red) shift in the absorption maxima is often observed, which is a hallmark of complex formation.<sup>[13]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key vibrational bands include:

- O-H/N-H Stretching: A broad band in the region of  $3400\text{-}3200\text{ cm}^{-1}$ , characteristic of the hydroxyl group and the N-H group in the keto tautomer.
- C=O Stretching: A strong absorption band around  $1650\text{-}1600\text{ cm}^{-1}$ , indicative of the carbonyl group in the predominant quinolin-4-one tautomer.
- C=N and C=C Stretching: Multiple sharp bands between  $1600\text{ cm}^{-1}$  and  $1450\text{ cm}^{-1}$  corresponding to the aromatic ring system.<sup>[14]</sup>

- C-Cl Stretching: A band in the lower frequency region, typically between 800-600 cm<sup>-1</sup>, corresponding to the carbon-chlorine bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are the most powerful tools for confirming the molecular structure. The spectra would reveal:

- <sup>1</sup>H NMR: Distinct signals in the aromatic region ( $\delta$  7.0-8.5 ppm) for the protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the keto/enol system. A signal for the N-H or O-H proton would also be present, though its position and appearance (broad or sharp) would depend on the solvent and concentration.
- <sup>13</sup>C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon bearing the chlorine atom and the carbonyl carbon (in the keto form) being particularly deshielded (appearing at higher ppm values).

## Synthesis and Stability

Synthesis: The synthesis of substituted 4-hydroxyquinolines can be complex. A plausible synthetic route often starts with a suitably substituted aniline. For instance, derivatives of 4-hydroxy-8-tosyloxyquinoline can be synthesized and subsequently chlorinated to yield the desired product.[15] The Skraup synthesis or Friedlander annulation are classic methods for creating the quinoline core, which can then be further modified.[4][16]

Stability: Quinoline derivatives are generally stable compounds. However, like many organic molecules, **8-Chloro-4-hydroxyquinoline** may be susceptible to degradation under harsh conditions.

- Photostability: Compounds with extended aromatic systems can be sensitive to light and should be stored in amber vials or protected from direct light to prevent photolytic degradation.[17]
- Thermal Stability: The compound is a solid and is expected to be thermally stable at room temperature. Thermal degradation studies, such as thermogravimetric analysis (TGA), would be required to determine its decomposition temperature.[18]

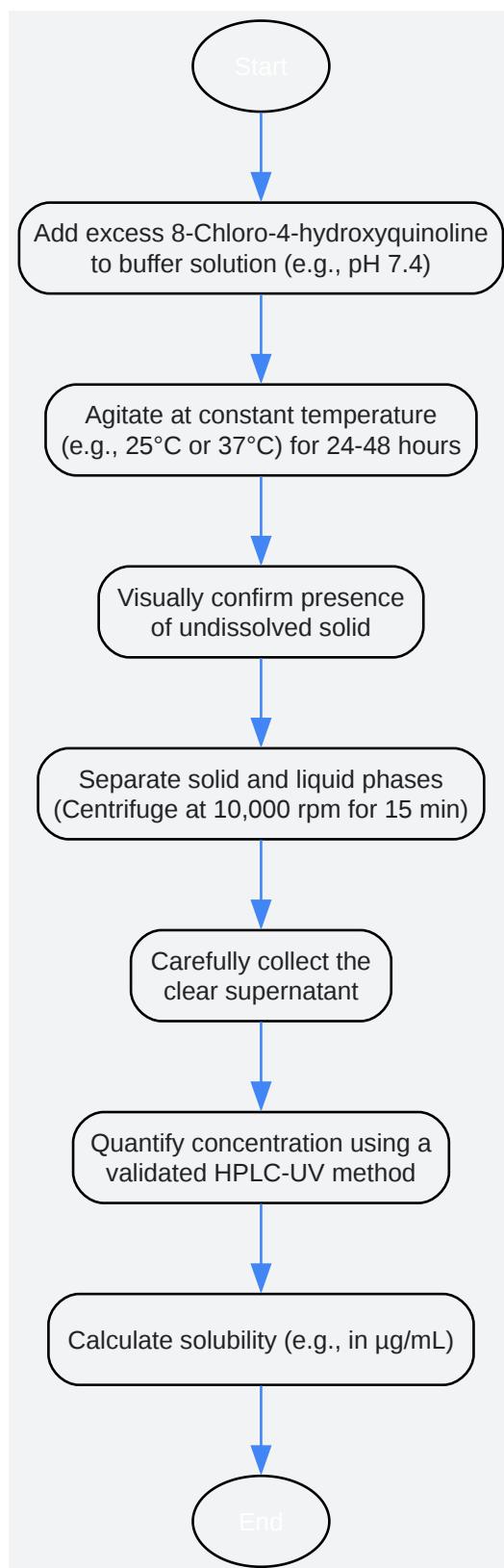
- pH Stability: While stable under mild acidic and alkaline conditions, prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis or other degradation pathways.[\[17\]](#)

## Experimental Protocols

### Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

**Rationale:** This method ensures that the solution reaches equilibrium, providing a true measure of thermodynamic solubility, which is critical for biopharmaceutical classification and formulation.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for solubility determination by the shake-flask method.

## Step-by-Step Methodology:

- Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
- Addition of Compound: Add an excess amount of solid **8-Chloro-4-hydroxyquinoline** to a known volume of the buffer in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.
- Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
- Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's  $\lambda_{\text{max}}$ .
- Calculation: Determine the solubility by comparing the sample's peak area to a standard curve prepared with known concentrations of the compound.

## Protocol 2: UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **8-Chloro-4-hydroxyquinoline**.

**Rationale:** UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the identity of a chromophoric compound, determine its concentration, and study its interactions with other molecules, such as metal ions.

## Step-by-Step Methodology:

- Stock Solution Preparation: Accurately weigh a small amount of **8-Chloro-4-hydroxyquinoline** and dissolve it in a suitable spectroscopic-grade solvent (e.g., methanol)

to prepare a concentrated stock solution (e.g., 1 mg/mL).

- Working Solution: Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A typical concentration would be in the range of 5-10  $\mu$ g/mL.
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.
- Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., methanol) and use it to zero the instrument (record a baseline).
- Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
- Scan Spectrum: Scan the sample across a relevant wavelength range (e.g., 200 nm to 400 nm).
- Data Analysis: Record the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding absorbance values.

## Conclusion

**8-Chloro-4-hydroxyquinoline** is a multifaceted molecule whose physicochemical properties are dictated by its quinolin-4-one tautomeric structure, the electronic influence of the chloro-substituent, and its moderate lipophilicity. Its limited aqueous solubility, pH-dependent behavior, and characteristic spectroscopic signature are critical data points for any researcher working with this compound. The protocols and data presented in this guide provide a foundational framework for its handling, analysis, and rational application in the design of new chemical entities. A thorough understanding of these core properties is the first and most vital step toward harnessing the full potential of this promising chemical scaffold in drug discovery and beyond.

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